2-Aminopyrimidin-4(3H)-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H6ClN3O |
|---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
2-amino-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H3,5,6,7,8);1H |
InChI Key |
FRCHUDRTCBMRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)N.Cl |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies on 2 Aminopyrimidin 4 3h One Hydrochloride and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, electron density distributions, and other key electronic descriptors. arxiv.org For aminopyrimidine systems, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model their electronic characteristics. nih.govresearchgate.net
Molecular orbital (MO) analysis provides a detailed picture of the electronic landscape of a molecule. The distribution of electrons in various orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding chemical behavior. csic.es
Table 1: Illustrative Mulliken Charges for a 2-Aminopyrimidine (B69317) Derivative (Note: This table is a representative example based on typical findings for aminopyrimidine structures and is not specific to the hydrochloride salt unless otherwise noted.)
| Atom | Calculated Charge (a.u.) |
| N1 (ring) | -0.55 |
| C2 | +0.45 |
| N (amino) | -0.80 |
| C4 | +0.60 |
| O (carbonyl) | -0.65 |
| C5 | -0.20 |
| C6 | +0.15 |
Data is illustrative and derived from general principles discussed in cited literature.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgnumberanalytics.comucsb.edu The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govpmf.unsa.ba In contrast, a larger gap indicates higher stability and lower reactivity. pmf.unsa.ba For the 2-aminopyrimidinium cation, the HOMO is typically centered on the pyrimidine (B1678525) ring and the amino group, indicating these are the primary sites for electron donation. The LUMO is also distributed across the heterocyclic ring system. csic.es The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. researchgate.net Computational studies on various heterocyclic compounds demonstrate that these energy values can be precisely calculated and used to predict interactions. scispace.com
Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a 2-Aminopyrimidinium Compound csic.es
| Parameter | Energy (eV) |
| HOMO Energy | -7.10 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Gap (ΔE) | 5.58 |
Data obtained from DFT calculations on [2-ampymH]6[V10O28]·5H2O. csic.es
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. youtube.com By simulating the motions of atoms and molecules over time, MD can reveal how a compound like 2-Aminopyrimidin-4(3H)-one hydrochloride behaves in different environments, such as in various solvents. nih.gov
For polar, protic solvents like water, the simulation would account for the strong hydrogen bonding between the solute and solvent molecules. This is particularly relevant for the hydrochloride salt, where the protonated pyrimidine ring will have enhanced interactions with water molecules. The solvent can stabilize certain tautomers or conformers over others. For example, studies on the related aminopurines show that solvation highly stabilizes specific tautomeric forms, altering the stability sequence observed in the gas phase. mdpi.com MD simulations can track key dihedral angles and intermolecular distances to characterize the dominant conformations in solution. mdpi.com
The structure of 2-Aminopyrimidin-4(3H)-one features multiple hydrogen bond donor and acceptor sites, including the amino group, the ring nitrogens, and the carbonyl oxygen. nih.govnih.gov These sites allow for the formation of extensive hydrogen bonding networks, which are crucial for its interactions with other molecules, including biological receptors or crystal packing. nih.gov
Theoretical studies on isocytosine (B10225) have detailed its capacity to form multiple hydrogen bonds with partner molecules. nih.govnih.gov For example, DFT calculations have been used to study H-bonded complexes between isocytosine tautomers and other molecules, determining the geometry and energetics of these interactions. nih.gov The protonation of the pyrimidine ring in the hydrochloride salt enhances its role as a hydrogen bond donor, leading to stronger intermolecular interactions. cambridgemedchemconsulting.com Computational studies on the protonated 2-aminopyrimidinium cation have confirmed its interaction with counter-ions through hydrogen bonds. csic.es These interactions are fundamental to the compound's structure in the solid state and its behavior in solution.
Table 3: Potential Hydrogen Bonding Interactions for 2-Aminopyrimidin-4(3H)-one
| Donor Group | Acceptor Group | Type of Interaction |
| Amino (-NH2) | Carbonyl (C=O) | Intermolecular H-bond |
| Ring N-H | Ring N | Intermolecular H-bond |
| Amino (-NH2) | Solvent (e.g., H2O) | Solute-Solvent H-bond |
| Protonated Ring N-H+ | Anion (Cl-) | Ion-pair H-bond |
This table summarizes potential interactions based on the molecule's functional groups and findings from related studies. csic.esnih.govnih.gov
Reaction Pathway Modeling and Energetics
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating transition states (TS) and calculating the associated energy barriers, which determine the kinetics of the reaction. researchgate.netchemrxiv.org
For derivatives of 2-aminopyrimidine, DFT calculations can be used to propose and evaluate plausible mechanistic routes for various chemical transformations. researchgate.net For example, in studying the coupling of 2-aminopyrimidines, researchers calculated the energy barriers for different proposed pathways to determine the most favorable one. researchgate.net Such studies often find that the reaction energetics can be influenced by the solvent, although in some cases, the difference between gas-phase and solvent models is not significant. researchgate.net
Quantum chemical modeling has also been applied to understand the formation of related pyrimidine bases like cytosine under interstellar conditions. chemrxiv.org These studies involve automated reaction path searches to discover novel, low-energy pathways, demonstrating the power of computational methods to predict new chemical reactions. The calculations provide the relative energies of reactants, transition states, intermediates, and products, allowing for the construction of a complete potential energy surface for the reaction.
Table 4: Example of Calculated Reaction Energy Barriers for a 2-Aminopyrimidine Reaction researchgate.net
| Reaction Pathway | Phase | Overall Energy Barrier (kcal/mol) |
| Pathway A | Gas Phase | 19.31 |
| Pathway A | Water | 20.75 |
| Pathway B | Gas Phase | 43.47 |
Data from a study on the coupling of 2-aminopyrimidine with trans-chalcone. researchgate.net
Computational Prediction of Reaction Mechanisms and Selectivity
The synthesis of pyrimidine derivatives often involves multi-step reactions where various isomers and side products are possible. Computational chemistry, particularly Density Functional Theory (DFT), provides a framework for mapping the entire reaction pathway, identifying transition states, and calculating the energy barriers associated with each step. This allows for an a priori prediction of the most likely reaction mechanism and the resulting product selectivity.
For instance, in reactions involving the formation of a pyrimidine ring, multiple cyclization pathways may compete. A computational study on the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives used DFT to explore two alternative mechanistic pathways. researchgate.net By calculating the energy barriers for each potential route, the researchers could determine the dominant pathway leading to the formation of the six-membered pyrimidine ring as the major product. researchgate.net This type of analysis is crucial for understanding and controlling selectivity.
Similarly, in silico DFT calculations have been used to illustrate that the energetics of established synthetic routes, such as the tin chloride-mediated Biginelli reaction to produce 2-amino-1,4-dihydropyrimidines, are readily accessible under experimental conditions. researchgate.net Computational models can also rationalize how reaction conditions dictate the mechanistic pathway. For example, in the reaction between an aminopyrimidine and phenacyl bromide, computational analysis can clarify why thermal conditions favor a condensation reaction to yield an imine, while basic conditions favor an SN2 alkylation pathway. nih.gov This predictive power enables chemists to select optimal conditions to achieve the desired regioselectivity and avoid unwanted side products.
Thermodynamic and Kinetic Profiles of Synthetic Transformations
DFT calculations are routinely employed to compute these energy profiles. For a given reaction, the energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a potential energy surface. The difference in energy between the reactants and the transition state defines the activation barrier, a key kinetic parameter. A lower barrier implies a faster reaction. The energy difference between reactants and products determines the reaction's enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether the transformation is thermodynamically favorable.
For example, when comparing two competing pathways for the formation of a pyrimidine derivative, the kinetic and thermodynamic profiles can reveal not only the most likely product but also whether the reaction is under kinetic or thermodynamic control. researchgate.net The pathway with the lower activation barrier will be faster and yield the kinetic product, while the pathway leading to the most stable final structure will yield the thermodynamic product.
| Parameter | Pathway A | Pathway B | Interpretation |
|---|---|---|---|
| Activation Energy (ΔG‡) | 21.5 kcal/mol | 25.0 kcal/mol | Pathway A has a lower kinetic barrier and is therefore faster. |
| Reaction Free Energy (ΔG) | -15.2 kcal/mol | -18.9 kcal/mol | Pathway B leads to a more thermodynamically stable product. |
| Predicted Control | Kinetic Product | Thermodynamic Product | The major product depends on reaction conditions (e.g., temperature, time). |
This table presents hypothetical data to illustrate how computational results are used to compare reaction pathways. The values are representative of typical organic reactions.
Advanced Computational Methodologies
QSAR/QSPR Approaches for Understanding Structural Variation in Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property, including chemical reactivity. nih.gov While most published QSAR studies on pyrimidine derivatives focus on biological activities, the same methodology can be powerfully applied to model and predict chemical reactivity. researchpublish.comscirp.orgtandfonline.com
The development of a QSAR/QSPR model involves several key steps:
Data Set Preparation : A series of related pyrimidine derivatives with known reactivity data (e.g., reaction rates, equilibrium constants, or yields) is compiled.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices (e.g., connectivity indices).
Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. nih.govscirp.org
Validation : The model's predictive power is rigorously assessed using statistical metrics like the coefficient of determination (R²), root-mean-square error (RMSE), and cross-validation correlation coefficients (Q²). nih.govtandfonline.com
A QSPR study focused on reactivity could, for example, model how substituent changes on the pyrimidine ring affect the rate of a nucleophilic substitution reaction. Descriptors like the Hammett constant (σ) or calculated electrostatic potential at the reaction center could be correlated with the logarithm of the reaction rate constant (log k). One study demonstrated that the pyrimidine content in DNA strands strongly affects the dissociation kinetics of RNA:DNA duplexes, establishing a clear relationship between molecular composition (a structural property) and reaction kinetics (a chemical property). nih.gov Such models allow chemists to predict the reactivity of new, unsynthesized derivatives and prioritize synthetic targets with desired reaction characteristics.
| Descriptor Class | Examples | Relevance to Reactivity |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic interactions, nucleophilicity, and electrophilicity. |
| Steric | Molecular volume, Surface area, Ovality | Describe the influence of molecular size and shape on reaction accessibility. |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantify molecular branching and complexity, which can influence reactivity. |
| Quantum Chemical | Absolute hardness/softness, Electronegativity | Relate to the molecule's resistance to charge transfer during a reaction. |
Machine Learning Applications in Predicting Synthetic Outcomes for Pyrimidine Derivatives
The prediction of synthetic outcomes—including identifying the major product, estimating the reaction yield, and determining optimal reaction conditions—is a central challenge in organic chemistry. Machine learning (ML) and artificial intelligence (AI) are rapidly advancing this field by learning from vast amounts of reaction data. researchgate.net
Unlike traditional computational methods that solve first-principles physics equations, ML models learn patterns directly from experimental data. For chemical synthesis, these models are trained on large databases of reactions, where the inputs are representations of the reactants, reagents, and conditions, and the output is the resulting product or yield. mit.edu
Several ML approaches are used for predicting synthetic outcomes:
Neural Networks : Artificial Neural Networks (ANNs) can model complex, non-linear relationships between molecular features and reaction outcomes. They have been used to predict reaction types, product structures, and even physical properties of polymers resulting from a reaction. researchgate.net
Graph-Based Models : Since molecules can be naturally represented as graphs (atoms as nodes, bonds as edges), graph-based neural networks are particularly effective. These models can learn chemically relevant features directly from the molecular structure to predict reactivity and reaction sites. researchgate.net
Supervised Learning for Yield Prediction : Recent studies have employed supervised machine learning models to predict reaction yields with high accuracy. In one approach, molecules are converted into "fingerprints" (numerical vectors representing their structure), which are then fed into a model trained on a dataset of known reaction yields. nih.gov Interpretable ML algorithms can even generate heat maps that visualize which parts of a molecule are most influential in increasing or decreasing the predicted yield, providing actionable insights for chemists to design better substrates. nih.gov
These data-driven methods hold immense promise for accelerating the synthesis of complex pyrimidine derivatives. By predicting the outcomes of potential reactions, they can help researchers prioritize high-yield pathways, avoid unreactive starting materials, and explore chemical space more efficiently, ultimately reducing the time and resources spent on trial-and-error experimentation. nih.govnih.gov
Advanced Analytical Methodologies in the Research of 2 Aminopyrimidin 4 3h One Hydrochloride and Its Derivatives
High-Resolution Mass Spectrometry for Elucidating Complex Reaction Mixtures and Byproducts
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of complex reaction mixtures and the identification of byproducts in the synthesis of 2-Aminopyrimidin-4(3H)-one hydrochloride and its derivatives. nih.govpnnl.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide high resolving power and mass accuracy, enabling the reliable assignment of molecular formulas to compounds in a mixture. nih.gov
In the synthesis of pyrimidine (B1678525) derivatives, various byproducts can be formed. HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation and identification of these minor components. For instance, in the electrooxidation of amoxicillin, a related β-lactam compound, UPLC-Q-ToF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) was used to identify degradation byproducts, revealing mechanisms such as hydroxylation and ring cleavage. nih.gov A similar approach can be applied to analyze the reaction impurities of this compound. The mass spectral decomposition modes of synthesized 2-mercaptopyrimidine (B73435) and 2-aminopyrimidine (B69317) derivatives have been investigated to understand their fragmentation patterns. iosrjournals.orgresearchgate.net
Table 1: Illustrative HRMS Data for Hypothetical Byproducts in a Reaction Mixture
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Putative Identification |
| 245.0789 | 245.0783 | 2.4 | C10H12N4O3 | Dimerization byproduct |
| 143.0512 | 143.0514 | -1.4 | C5H7N3O2 | Hydroxylated starting material |
| 111.0429 | 111.0432 | -2.7 | C5H5N3O | Dehydration product |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of 2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Stereochemical Assignment of Derivatives
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for the unambiguous structural elucidation and stereochemical assignment of 2-Aminopyrimidin-4(3H)-one derivatives. longdom.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the connectivity and spatial relationships of atoms within a molecule. longdom.orgresearchgate.net
COSY (Correlation Spectroscopy): This technique identifies correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the molecule. longdom.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the carbon skeleton of complex derivatives. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for stereochemical assignments as it identifies protons that are close in space, regardless of whether they are directly bonded. The observation of cross-peaks in a NOESY spectrum can confirm the relative stereochemistry of substituents. researchgate.netresearchgate.net
For example, in the analysis of pyrido[1,2-a]pyrimidine (B8458354) derivatives, a combination of 1D and 2D NMR experiments, including COSY and HMBC, was used for the complete assignment of ¹H and ¹³C NMR spectra. researchgate.net Controversial proton signals in similar condensed pyridine (B92270) derivatives have been attributed using ¹H-¹H NOESY and ¹H-¹⁵N HMBC spectroscopy. researchgate.net
Table 2: Representative 2D NMR Correlations for a Hypothetical Derivative
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | HMBC Correlations (Carbon δ, ppm) | NOESY Correlations (Proton δ, ppm) |
| H-5 (6.8) | H-6 (7.2) | C-4 (165.1), C-7 (130.2) | H-7a (3.4) |
| H-6 (7.2) | H-5 (6.8) | C-2 (155.8), C-4a (110.5) | H-8 (2.1) |
| H-7a (3.4) | H-7b (3.2) | C-5 (128.9), C-8 (45.3) | H-5 (6.8), H-7b (3.2) |
Solid-State NMR for Polymorphic Studies of Derivatives and Co-crystals
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the polymorphic forms, solvates, salts, and co-crystals of organic molecules, including derivatives of 2-Aminopyrimidin-4(3H)-one. tricliniclabs.comresearchgate.net It is highly sensitive to the local molecular environment and can distinguish between different crystalline forms that may exhibit distinct physical properties. researchgate.net
One of the common applications of ssNMR is the use of ¹³C cross-polarization magic angle spinning (CP/MAS) experiments to determine the number of non-equivalent molecules in the asymmetric unit cell. researchgate.net This provides valuable information about the crystal packing. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are critical in the formation of co-crystals and salts. tricliniclabs.com For instance, natural-abundance ¹⁵N ssNMR, in conjunction with single-crystal X-ray diffraction, has been used to study the structures of co-crystals and salts of other nitrogen-containing heterocyclic compounds. tricliniclabs.com The technique is also inherently quantitative, allowing for the determination of the amount of different solid forms in a mixture without the need for a standard. europeanpharmaceuticalreview.com
X-ray Crystallography for Structural Confirmation of Complex Adducts and Supramolecular Assemblies
Single Crystal X-ray Diffraction in Co-crystal and Salt Form Research
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. mdpi.comresearchgate.net In the context of this compound, SCXRD is crucial for the structural confirmation of its derivatives, co-crystals, and salts. mdpi.comresearchgate.netmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of supramolecular assemblies. mdpi.com
The synthesis of high-quality single crystals is often achieved through methods like solvent evaporation. nih.gov The resulting crystal structures are essential for understanding structure-property relationships. For example, the X-ray crystal structures of thieno[2,3-d]pyrimidine (B153573) derivatives have provided insights into their binding modes with biological targets. nih.gov
Powder X-ray Diffraction for Polymorph and Amorphous Content Analysis
Powder X-ray diffraction (PXRD) is a fundamental and widely used technique for the characterization of polycrystalline materials. rigaku.comcreative-biostructure.com It is particularly important in pharmaceutical sciences for identifying and quantifying different polymorphic forms of a drug substance, as polymorphs can have different solubilities and stabilities. rigaku.comnih.govamericanpharmaceuticalreview.com
The PXRD pattern of a crystalline material consists of a series of sharp peaks at specific diffraction angles, which serves as a unique "fingerprint" for that particular crystal structure. nih.govamericanpharmaceuticalreview.com In contrast, amorphous materials lack long-range order and produce a broad halo in their PXRD pattern. nih.govamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com PXRD can therefore be used to determine the relative amounts of crystalline and amorphous content in a sample. americanpharmaceuticalreview.com While less routine XRD techniques may offer a lower limit of detection, a practical lower limit for detecting amorphous content using typical PXRD equipment is around 10%. americanpharmaceuticalreview.com For more accurate quantification of low amorphous content, ssNMR is a complementary "nuclei-counting" technique that does not require external standards. americanpharmaceuticalreview.com
Table 3: Comparison of Analytical Techniques for Solid-State Characterization
| Technique | Information Provided | Sample Requirement | Throughput |
| ssNMR | Local molecular environment, number of non-equivalent molecules, intermolecular interactions, quantitative analysis of forms. researchgate.neteuropeanpharmaceuticalreview.com | Powder | Moderate |
| SCXRD | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. mdpi.comresearchgate.net | Single crystal | Low |
| PXRD | Crystalline phase identification (fingerprinting), polymorph screening, analysis of amorphous content. rigaku.comcreative-biostructure.comnih.gov | Powder | High |
Advanced Chromatographic and Spectroscopic Techniques for Purity and Reaction Monitoring
In the synthesis of this compound and its derivatives, ensuring the purity of the final compound and closely monitoring the reaction progress are critical for developing efficient and reliable synthetic protocols. Advanced analytical methods, particularly the coupling of chromatographic separation with spectrometric detection and vibrational spectroscopy, provide the necessary tools for in-depth analysis during process development. These techniques offer high sensitivity and selectivity, enabling the identification of intermediates, byproducts, and impurities, as well as real-time tracking of chemical transformations.
Hyphenated Techniques (e.g., LC-MS, GC-MS) in Synthetic Process Development
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools in modern pharmaceutical chemistry. europeanpharmaceuticalreview.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for the development of synthetic processes involving this compound and its derivatives. europeanpharmaceuticalreview.comrsc.org These methods allow for the comprehensive analysis of complex reaction mixtures, providing crucial information on product identity, purity, and the presence of trace-level impurities. europeanpharmaceuticalreview.com
LC-MS is the instrument of choice when structural identification is required within a complex mixture. europeanpharmaceuticalreview.com It is frequently employed in the characterization of newly synthesized pyrimidine derivatives, confirming their molecular weight and providing fragmentation patterns that aid in structural elucidation. nih.govnih.gov In process development, LC-MS is used to track the consumption of starting materials and the formation of the desired product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. Furthermore, its high sensitivity is crucial for identifying and quantifying byproducts and degradation products, which is essential for developing robust purification methods and ensuring the final product meets stringent purity requirements. rsc.org
While less common for non-volatile compounds like pyrimidine derivatives, GC-MS can be a valuable tool for analyzing volatile starting materials or impurities. Analysis using GC-MS can reveal the molecular cation value of synthesized compounds, confirming their identity. researchgate.net The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes.
The table below summarizes the primary applications of these hyphenated techniques in the synthetic development of pyrimidine derivatives.
| Technique | Primary Application | Key Information Provided | Relevance to Synthesis |
| LC-MS | Purity Assessment & Reaction Monitoring | Molecular weight of products and impurities, structural information from fragmentation, quantitative analysis of reaction components. europeanpharmaceuticalreview.comnih.govnih.gov | Confirms product identity, optimizes reaction conditions, identifies byproducts, and guides purification process development. europeanpharmaceuticalreview.comrsc.org |
| GC-MS | Analysis of Volatile Components | Identification and quantification of volatile starting materials, reagents, or byproducts. researchgate.net | Ensures quality of starting materials and helps in understanding side reactions involving volatile species. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivative Synthesis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in a compound. nih.gov These non-destructive techniques are highly effective for confirming the synthesis of 2-Aminopyrimidin-4(3H)-one derivatives by tracking the appearance or disappearance of specific vibrational bands corresponding to key functional groups. nih.gov
Raman spectroscopy offers complementary information to IR and is particularly advantageous for monitoring reactions in real-time, especially in continuous-flow synthesis setups. beilstein-journals.orgresearchgate.netvapourtec.com Because Raman is based on light scattering, it requires minimal sample preparation and can be used to analyze samples in various geometries. mdpi.com It is well-suited for detecting changes in chemical bonds, making it a powerful tool for following reaction kinetics. mdpi.com For example, a specific Raman signal can be monitored to track the conversion of reactants to products, allowing for precise determination of reaction endpoints and optimization of process parameters. beilstein-journals.orgresearchgate.net
The following table highlights characteristic vibrational frequencies for functional groups commonly found in 2-Aminopyrimidin-4(3H)-one and its derivatives.
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |
| Primary Amine (N-H) | IR | 3456 - 3182 ijirset.com | Asymmetric & Symmetric Stretching |
| Primary Amine (N-H) | Raman | 3562 - 3449 core.ac.uk | Asymmetric & Symmetric Stretching |
| Carbonyl (C=O) | IR | 1690 - 1670 nih.gov | Stretching |
| Imine (C=N) | IR | ~1555 nih.gov | Stretching |
| Thiocarbonyl (C=S) | IR | 1177 - 1170 nih.gov | Stretching |
| Pyrimidine Ring | Raman | ~1600 beilstein-journals.org | Ring Stretching |
Exploration of Non Biological Applications and Functional Materials Derived from 2 Aminopyrimidin 4 3h One Hydrochloride
A Key Player in Supramolecular Chemistry and Self-Assembly
The inherent hydrogen-bonding capabilities of 2-aminopyrimidin-4(3H)-one hydrochloride make it a prime candidate for the construction of intricate supramolecular architectures. Its molecular structure features multiple hydrogen bond donor and acceptor sites, enabling the formation of predictable and robust self-assembled structures.
Architecting with Hydrogen Bonds: The Design of Supramolecular Structures
The field of crystal engineering has benefited significantly from the use of aminopyrimidine derivatives. The strategic placement of amino and carbonyl groups on the pyrimidine (B1678525) ring allows for the formation of specific and directional hydrogen bonds. This leads to the creation of complex, multidimensional networks.
A notable example is the formation of cocrystals of 2-aminopyrimidine (B69317) with boric acid. In these structures, the 2-aminopyrimidine and boric acid molecules are interconnected by a system of O–H···N and N–H···O hydrogen bonds. researchgate.net This interaction leads to the formation of twisted 2D layers. researchgate.net The precise control over these non-covalent interactions is fundamental to designing materials with tailored properties. The study of these cocrystals has revealed promising nonlinear optical (NLO) properties, demonstrating how supramolecular design can lead to functional materials. researchgate.net
Table 1: Hydrogen Bonding in 2-Aminopyrimidine Cocrystals
| Donor | Acceptor | Interaction Type | Resulting Structure |
|---|---|---|---|
| O-H (Boric Acid) | N (Aminopyrimidine) | Hydrogen Bond | Interconnected Layers |
This table illustrates the key hydrogen bonding interactions responsible for the formation of supramolecular structures in 2-aminopyrimidine-boric acid cocrystals.
A Versatile Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound can act as effective coordination sites for metal ions. This characteristic makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.
An aminopyrimidine-functionalized bent diisophthalate ligand has been successfully used to construct a porous copper-based MOF. researchgate.net This framework exhibits a three-dimensional network containing three different types of polyhedral nanocages, which create one-dimensional channels. researchgate.net The presence of the aminopyrimidine groups in the structure was found to enhance the adsorption selectivity for CO2. researchgate.net This highlights the potential of using 2-aminopyrimidin-4(3H)-one derivatives to create MOFs with tailored gas separation properties.
Expanding Horizons in Polymer Chemistry and Advanced Coatings
The reactivity of the amino group and the potential for the pyrimidine ring to be functionalized make this compound an interesting building block for polymer chemistry.
A Building Block for the Synthesis of Specialty Polymers
While direct polymerization of this compound as a primary monomer is not extensively documented, its derivatives are utilized in the synthesis of specialty polymers. The amino group can be a site for polymerization or for grafting onto existing polymer backbones, introducing the specific properties of the pyrimidine moiety into the final material. Amino-functional polyethers, for example, are a class of stimuli-responsive polymers where the amine moieties offer opportunities for bioconjugation and surface modification. ekb.eg The incorporation of aminopyrimidine units could lead to polymers with unique recognition capabilities or enhanced thermal properties.
An Additive for Tailoring Material Properties
Derivatives of aminopyrimidines have shown promise as additives for modifying the properties of existing polymers. In a study on the chemical modification of poly(vinyl chloride) (PVC), 6-aminopyrimidine derivatives were incorporated into the polymer backbone. ekb.eg This modification resulted in a significant improvement in the thermal stability of the PVC. ekb.eg The initial decomposition temperature of the modified PVC was substantially higher than that of the unmodified polymer. ekb.eg This suggests that the pyrimidine moiety can act as a heat stabilizer, likely through mechanisms that involve trapping radical species or absorbing thermal energy.
Table 2: Thermal Stability of PVC Modified with a 6-Aminopyrimidine Derivative
| Polymer Sample | Initial Decomposition Temperature (°C) |
|---|---|
| Blank PVC | 180 |
| PVC with Ca-Zn Stearate | 214 |
This table presents data showing the enhanced thermal stability of PVC upon modification with a 6-aminopyrimidine derivative, as indicated by the increased initial decomposition temperature.
While specific studies on the modification of optical properties using this compound as a simple additive are limited, the formation of NLO-active cocrystals with boric acid suggests its potential in this area. researchgate.net The incorporation of such structures into a polymer matrix could lead to the development of advanced optical materials.
Emerging Potential in Catalysis and Organocatalytic Systems
The exploration of this compound and its derivatives in catalysis is an emerging field. The presence of both acidic and basic sites within the molecule suggests its potential to act as an organocatalyst.
While direct catalytic applications of this compound are not yet widely reported, the broader class of aminopyrimidines is involved in various catalytic systems. For instance, the aerobic coupling of 2-aminopyrimidines with trans-chalcones can be achieved in the presence of a CuFe2O4 superparamagnetic nanoparticle catalyst. researchgate.net Although in this case, the aminopyrimidine is a reactant rather than the catalyst, such reactions pave the way for designing catalytic cycles where a derivative of 2-aminopyrimidin-4(3H)-one could play a more direct catalytic role. The development of bifunctional organocatalysts often involves the combination of a chiral amine with a hydrogen bond donor, a role that the aminopyrimidine moiety is well-suited to play. mdpi.com Further research in this area could unlock the potential of this compound in asymmetric synthesis and other organocatalytic transformations.
Ligands for Transition Metal Catalysis Involving Pyrimidine Scaffolds
The coordination chemistry of pyrimidine derivatives with transition metals has been an active area of research, driven by the potential of the resulting complexes in catalysis. The nitrogen atoms within the pyrimidine ring, along with exocyclic amino and oxo groups, provide multiple coordination sites for metal ions. While the broader class of aminopyrimidine derivatives has been investigated as ligands, specific studies detailing the catalytic applications of transition metal complexes derived from 2-aminopyrimidin-4(3H)-one are not extensively documented in publicly available literature. However, the principles of coordination and catalysis established for related pyrimidine scaffolds provide a strong indication of their potential.
Transition metal complexes containing aminopyridine and aminopyrimidine ligands have been shown to be effective catalysts in various organic transformations. For instance, copper(II) halide complexes of 2-aminopyrimidines have been synthesized and structurally characterized, revealing diverse coordination modes that are essential for catalytic activity. researchgate.net These complexes often form polymeric structures through bridging ligands and hydrogen bonding, which can influence their stability and catalytic performance. researchgate.net
Furthermore, iron-catalyzed [2+2+2] cycloaddition reactions have been developed for the synthesis of 2-aminopyrimidines from alkynenitriles and cyanamides. nih.gov This highlights the compatibility of the aminopyrimidine core with transition metal catalytic systems. The synthesis of pyrimidine-based metal ligands for various catalytic applications is an area of ongoing research, with a focus on creating organized and rigidly spaced metal ions for enhanced catalytic efficiency. sciforum.net While direct evidence for the catalytic use of this compound complexes is limited, the foundational knowledge from related systems suggests a promising avenue for future research in areas such as oxidation, reduction, and cross-coupling reactions.
Organocatalytic Activity of Pyrimidine Derivatives in Specific Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The pyrimidine framework, with its hydrogen bonding capabilities and tunable electronic properties, is a promising scaffold for the design of organocatalysts. While specific examples of this compound acting as an organocatalyst are not widely reported, the broader class of pyrimidine derivatives has shown potential in various organocatalytic transformations.
For instance, the principles of organocatalysis often rely on the ability of the catalyst to act as a Lewis base, Lewis acid, Brønsted base, or Brønsted acid. nih.gov The amino and pyrimidinone moieties within the 2-aminopyrimidin-4(3H)-one structure offer potential sites for such interactions. The development of sustainable and green synthetic methods for pyrimidine derivatives often involves the use of organocatalysts, indicating the compatibility of the pyrimidine core with these reaction conditions. researchgate.netfrontiersin.org
The synthesis of complex molecules such as pyrans and thiopyrans has been achieved using L-proline, a well-known organocatalyst, in multicomponent reactions involving pyrimidine precursors. researchgate.net This demonstrates the potential for pyrimidine derivatives to be involved in organocatalytic cascades. Although direct applications of this compound as an organocatalyst are yet to be fully explored, its structural features suggest that it could be a valuable precursor for the development of novel organocatalysts for a range of asymmetric and other synthetically important reactions.
Functional Materials for Optoelectronics and Sensing
The unique electronic and photophysical properties of pyrimidine derivatives have positioned them as attractive candidates for the development of functional materials for optoelectronic and sensing applications. The electron-deficient nature of the pyrimidine ring, combined with the potential for intramolecular charge transfer upon substitution with electron-donating groups, allows for the fine-tuning of their optical and electronic characteristics. nih.govacs.org
Chromophores and Fluorophores Based on Pyrimidinone Derivatives
Derivatives of 2-aminopyrimidin-4(3H)-one have been investigated for their potential as chromophores and fluorophores. The photophysical properties of these compounds can be modulated by introducing various substituents onto the pyrimidine core. researchgate.net For example, the synthesis of fluorescent pyrimidine-derived α-amino acids has been reported, where the pyrimidine motif acts as a strong π-deficient component. When combined with conjugated or electron-rich aryl substituents, these molecules exhibit strong fluorescence emission in the visible region, large Stokes shifts, and good quantum yields. researchgate.netfrontiersin.org
The luminescent properties of aminopyrimidine derivatives are often influenced by the surrounding environment, such as the polarity of the solvent. This solvatochromic behavior is a key characteristic for their application in sensing and as molecular probes. The development of pyrimidine-based materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is an active area of research, with studies focusing on creating materials with high-efficiency phosphorescence and tunable emission colors. nih.gov
Table 1: Photophysical Properties of Selected Pyrimidine-Derived α-Amino Acids researchgate.netfrontiersin.org
| Compound | C4-Substituent | C2-Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 12j | 2-Naphthyl | H | 311 | 421 | 0.27 |
| 12k | 4-Methoxyphenyl | H | 314 | 384 | 0.30 |
| 12b | 2-Naphthyl | Phenyl | 305 | 490 | 0.16 |
| 12f | 2-Naphthyl | 4-Cyanophenyl | 305 | 500 | 0.19 |
Chemo- and Biosensors (Non-clinical) Incorporating Pyrimidine Motifs
The ability of the pyrimidine scaffold to interact with various analytes through coordination, hydrogen bonding, and other supramolecular interactions makes it an excellent platform for the design of chemosensors. While specific non-clinical chemosensors based on this compound are not extensively documented, research on closely related structures demonstrates the significant potential of this compound class.
A notable example is the development of a fluorescent probe for the detection of Cu²⁺ ions based on a poly(azomethine-urethane) derived from 2,4-diamino-6-hydroxypyrimidine. This sensor exhibits a selective and sensitive response to Cu²⁺ in aqueous solutions, with a detection limit in the micromolar range. The sensing mechanism is based on the fluorescence quenching of the polymer upon coordination with copper ions.
The design of fluorescent chemosensors often involves the integration of a fluorophore with a receptor unit that selectively binds to the target analyte. The pyrimidine moiety can serve as both a part of the fluorophore and the receptor. The development of such sensors for the detection of various ions and molecules is a growing field, with potential applications in environmental monitoring and materials science. nih.gov The synthesis of coordination polymers based on pyrimidine derivatives is also a promising strategy for creating robust and reusable sensing materials.
Future Research Directions and Emerging Paradigms for 2 Aminopyrimidin 4 3h One Hydrochloride Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of pyrimidinone derivatives. preprints.org These data-driven approaches offer the potential to significantly accelerate the design-make-test-analyze cycle in medicinal chemistry by improving the prediction of reaction outcomes and discovering novel, efficient synthetic routes. nih.gov
Computer-Aided Synthesis Planning (CASP) has a rich history, but early systems were based on expert-encoded rules. nih.gov The "second wave" of AI, utilizing ML, infers reactivity patterns from vast datasets of published reactions, offering a more adaptable and scalable alternative. nih.gov For pyrimidine (B1678525) chemistry, ML models can be trained on extensive reaction databases to predict the feasibility and outcomes of specific transformations, identify optimal reaction conditions, and even design entire synthesis pathways from scratch. preprints.org This shift moves the chemist's role from routine tasks towards more creative problem-solving. iscientific.org
One prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.combg.ac.rs For instance, data-driven ML QSAR models have been developed for pyrimidine and uracil (B121893) derivatives to predict their biological activities. mdpi.combg.ac.rsresearchgate.net In one study, a QSAR model correctly predicted the most active compound among a series of newly synthesized pyrimidine derivatives, demonstrating the predictive power of this approach. mdpi.comresearchgate.net Such models can screen virtual libraries of 2-Aminopyrimidin-4(3H)-one derivatives to prioritize candidates for synthesis, saving considerable time and resources.
Table 1: Application of AI/ML in Pyrimidine Chemistry
| AI/ML Application | Description | Potential Impact on Pyrimidinone Synthesis |
| Reaction Prediction | ML models are trained on reaction data to predict the products, yields, and optimal conditions for chemical reactions. preprints.org | Increased success rate of reactions, reduced need for trial-and-error optimization, and faster synthesis of novel 2-Aminopyrimidin-4(3H)-one derivatives. |
| Retrosynthetic Analysis | AI algorithms analyze a target molecule and propose a step-by-step synthetic pathway back to available starting materials. preprints.org | Discovery of more efficient and novel synthetic routes, optimization for cost and sustainability, and overcoming complex synthetic challenges. cas.org |
| QSAR Modeling | Data-driven models correlate the chemical structure of pyrimidine derivatives with their biological activity or physical properties. mdpi.combg.ac.rs | Rapid virtual screening of potential drug candidates, prioritization of synthetic targets, and design of molecules with enhanced properties. |
| Automated Platforms | Synthesis planning tools are coupled with robotic systems to perform reactions, enabling autonomous discovery and optimization. nih.gov | High-throughput synthesis and testing of pyrimidinone libraries, accelerating the discovery of new functional molecules. |
Development of Sustainable and Circular Economy Approaches in Pyrimidinone Synthesis
The synthesis of pyrimidinones (B12756618) is increasingly being guided by the principles of green chemistry and the concept of a circular economy. powertechjournal.com Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents, leading to environmental concerns and significant chemical waste. rasayanjournal.co.in Modern approaches focus on developing eco-friendly, efficient, and atom-economic processes. nih.gov
Key strategies in green pyrimidine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, minimizing waste and simplifying workup procedures. rasayanjournal.co.in The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, is continually being improved with greener catalysts and conditions. mdpi.com
Green Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions is a major focus. powertechjournal.comrasayanjournal.co.in For example, an efficient one-pot synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine (B1209978) derivatives has been developed using magnetized deionized water as a green solvent under catalyst-free conditions. researchgate.net Nanocatalysts are also gaining traction as they offer high activity and can often be recycled and reused. researchgate.net
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products compared to conventional heating. rasayanjournal.co.innih.govnih.gov Research has shown that microwave-assisted synthesis of certain pyrimidine derivatives can reduce reaction times to just 10 minutes with yields of 89-95%. researchgate.net
Beyond green synthesis, the concept of a circular nitrogen economy is emerging. nih.govchemrxiv.org This involves recovering nitrogen from waste streams and re-integrating it into high-value chemical products, such as N-heterocycles. nih.gov Developing synthetic routes to 2-Aminopyrimidin-4(3H)-one hydrochloride that utilize renewable feedstocks or recovered nitrogen could represent a paradigm shift in sustainable chemical manufacturing. powertechjournal.comnso-journal.org
Table 2: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives
| Technique | Principle | Advantages | Reference Example |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions rapidly and uniformly. | Shorter reaction times, higher yields, improved purity. rasayanjournal.co.in | Synthesis of bisfused cycles with pyrido[2,3-d]pyrimidine moiety in 10 minutes with 89-95% yield. researchgate.net |
| Ultrasonic Irradiation | Using sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Mild reaction conditions, improved yields, shorter reaction times. eurekaselect.com | Synthesis of 4-aminothiopyrimidine derivatives with a 97% yield. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by heating a mixture of solid reactants. | Reduced solvent waste, clean reactions, simple workup, cost-effectiveness. rasayanjournal.co.inmdpi.com | Synthesis of 2-aminopyrimidine (B69317) derivatives by fusing reactants at 80-90 °C. mdpi.com |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single step to form the product. | High atom economy, operational simplicity, reduced waste generation. rasayanjournal.co.in | One-pot Biginelli condensation for 3,4-dihydro-2(H)-pyrimidinones using a reusable nanocatalyst. mdpi.com |
High-Throughput Experimentation (HTE) for Rapid Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) is a powerful methodology that accelerates chemical research by performing a large number of experiments in parallel. For the chemistry of this compound, HTE can be employed to rapidly screen and optimize reaction conditions, discover novel catalysts, and generate libraries of derivatives for biological or materials screening.
The core of HTE involves miniaturized reactors (such as microplates), automated liquid and solid handling robotics, and rapid analytical techniques. This allows researchers to systematically explore a vast parameter space—including catalysts, solvents, temperatures, and reactant ratios—in a fraction of the time required for traditional, one-at-a-time experimentation. researchgate.net
A prime example of HTE in a related field is the use of DNA-Encoded Library Technology (DELT). nih.gov In one study, three large-scale DNA-encoded libraries based on different functionalized pyrimidine cores were synthesized, comprising over 65 million unique compounds. nih.gov These libraries were then screened against a protein target to identify potent binders. nih.gov This "split-and-pool" synthesis strategy, where building blocks are iteratively added and tagged with unique DNA barcodes, is a sophisticated form of HTE that enables the creation and screening of massive chemical libraries. Adopting similar HTE and library synthesis approaches for this compound could rapidly identify derivatives with novel therapeutic or material properties.
The data generated from HTE campaigns are also highly valuable for training the AI and ML models discussed in section 7.1. By providing large, high-quality datasets on reaction outcomes, HTE can significantly improve the accuracy and predictive power of machine learning algorithms for pyrimidinone synthesis.
Interdisciplinary Research with Physics, Materials Science, and Engineering for Novel Applications
The future of this compound and its derivatives extends far beyond its traditional roles in medicinal chemistry. Interdisciplinary collaborations with physics, materials science, and engineering are uncovering novel applications where the unique electronic and structural properties of the pyrimidine core can be exploited.
The pyrimidine ring is electron-deficient, making it an excellent building block for organic electronic materials. researchgate.net This property is being leveraged to create:
Organic Light-Emitting Devices (OLEDs): Pyrimidine derivatives are used as fluorescent or phosphorescent emitters, bipolar host materials, and electron-transporting materials in OLEDs. Their tunable electronic properties allow for the creation of efficient and stable devices for displays and lighting. researchgate.net
Organic Solar Cells: The electron-accepting nature of pyrimidines makes them suitable components for organic photovoltaic devices.
Sensors and Molecular Wires: Compounds containing a pyrimidine nucleus with extended conjugation are being explored as potential fluorescence sensors and molecular wires due to their unique photo-responsive and luminescent properties. researchgate.net
Collaborations with materials scientists and engineers are crucial for integrating these molecules into functional devices. This involves understanding the solid-state packing of pyrimidinone derivatives, their thin-film morphology, and their interface properties with other materials. Research in this area could lead to the development of flexible electronics, wearable sensors, and advanced optical components based on the 2-Aminopyrimidin-4(3H)-one scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
